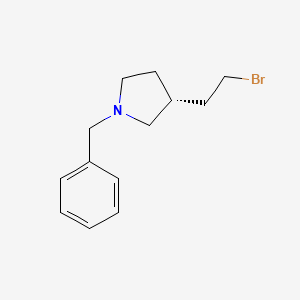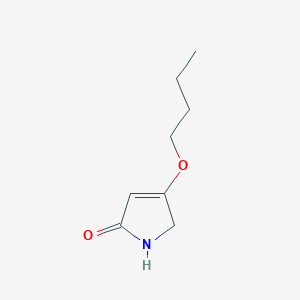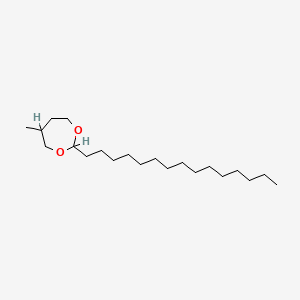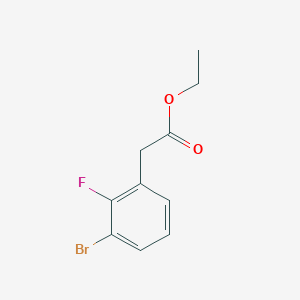
(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the phenyl ring, along with an acetic acid ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester typically involves the esterification of (3-Bromo-2-fluoro-phenyl)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as (3-Methoxy-2-fluoro-phenyl)-acetic acid ethyl ester.
Reduction: (3-Bromo-2-fluoro-phenyl)-ethanol.
Oxidation: (3-Bromo-2-fluoro-phenyl)-acetic acid.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains two fluorine atoms and one bromine atom.
(3-Bromo-2-chloro-phenyl)-acetic acid ethyl ester: Contains a chlorine atom instead of a fluorine atom.
(3-Bromo-2-methyl-phenyl)-acetic acid ethyl ester: Contains a methyl group instead of a fluorine atom.
Uniqueness
(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
ethyl 2-(3-bromo-2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
MYRCLYTWQBYBCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=CC=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



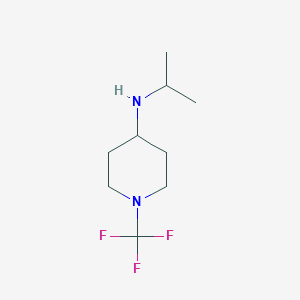
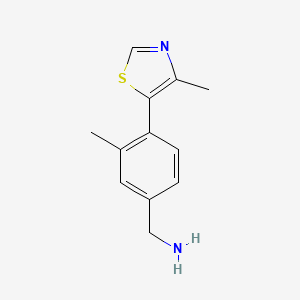

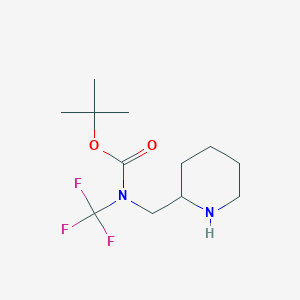
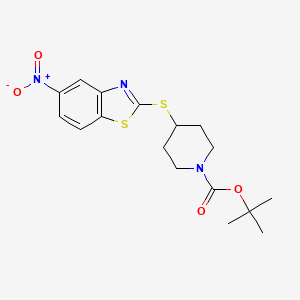
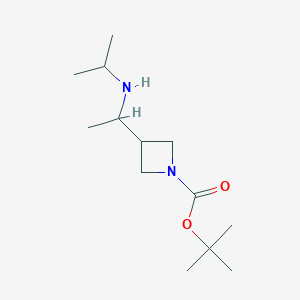

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
